Daphnoretin is a naturally occurring coumarin found in various plants, including Daphne gnidium, Eucommia ulmoides, and Asteraceae species []. It has garnered significant interest in scientific research due to its diverse biological properties, making it a potential candidate for various therapeutic applications. Here's a breakdown of its current exploration in scientific research:
Daphnoretin exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines and chemokines []. Studies suggest its potential in managing inflammatory disorders such as arthritis and inflammatory bowel disease []. Additionally, Daphnoretin demonstrates antioxidant activity by scavenging free radicals and protecting cells from oxidative damage []. This property holds promise in preventing diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular diseases [].
Daphnoretin has shown promising anticancer effects in various in vitro and in vivo studies. It can induce cell death in cancer cells through multiple mechanisms, including apoptosis and autophagy []. Research suggests it may also inhibit cancer cell proliferation, migration, and invasion []. While further investigation is needed, Daphnoretin presents a potential avenue for developing novel cancer therapies [].
Daphnoretin is being explored for its potential benefits in various other areas. Studies suggest it may possess neuroprotective effects, potentially aiding in neurodegenerative diseases []. Additionally, research is ongoing to investigate its role in bone health regulation, diabetes management, and even viral infections [, ].
Daphnoretin is a natural discoumarin compound primarily isolated from the plant Wikstroemia indica. It exhibits a unique chemical structure characterized by two coumarin moieties linked by a carbon bridge. This compound has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Its ability to influence various biological pathways makes it a subject of interest in medicinal chemistry and pharmacology.
Daphnoretin's mechanism of action against cancer cells is a developing area of research. Studies suggest it might induce cell cycle arrest, preventing uncontrolled cell division in cancer cells []. Additionally, it might trigger apoptosis (programmed cell death) in cancer cells []. More research is needed to fully understand its specific cellular targets and pathways.
Daphnoretin exhibits significant biological activities, particularly in cancer treatment. It has been shown to:
The compound's ability to induce cell cycle arrest further enhances its potential as an anticancer agent .
Daphnoretin can be synthesized through various methods, often involving the extraction from natural sources or synthetic organic chemistry techniques. Key approaches include:
These methods allow for the production of daphnoretin in sufficient quantities for research and potential therapeutic applications.
Daphnoretin has several applications in the field of medicine and pharmacology:
Studies have demonstrated that daphnoretin interacts with multiple cellular pathways:
These interactions underline its multifaceted role in biological systems.
Daphnoretin shares structural similarities with several other compounds but is unique due to its specific biological activities. Below is a comparison with similar compounds:
Compound Name | Structure Type | Biological Activity | Unique Feature |
---|---|---|---|
Daphnetin | Coumarin | Antioxidant, anti-inflammatory | Exhibits neuroprotective effects |
Scopoletin | Coumarin | Antimicrobial, anti-inflammatory | Known for its antibacterial properties |
Umbelliferone | Coumarin | Antioxidant | Used primarily for photoprotection |
Coumarin | Simple Coumarin | Anticoagulant | Basic structure without additional moieties |
Daphnoretin stands out due to its potent anticancer properties and complex interactions with apoptotic pathways, making it a promising candidate for further research in therapeutic applications.
Extensive phytochemical work has clarified that production of the bicoumarin dimer daphnoretin is taxonomically concentrated in just two lineages of the family Thymelaeaceae.
Quantitative data that permit cross-species comparison are still scarce, but two independent extraction studies give an initial metric (Table 1).
Thymelaeaceae species | Plant organ analysed | Daphnoretin content (mg g⁻¹ dry weight) | Analytical technique | Reference |
---|---|---|---|---|
Wikstroemia indica | Root bark | 2.18 | ethanol optimisation followed by high-performance liquid chromatography | 92 |
Wikstroemia indica | Root bark | 0.92 | ultra-high-performance liquid chromatography–tandem mass spectrometry after preparative isolation | 84 |
The metabolite has not been detected in aerial tissues of non-Thymelaeaceae plants, underscoring its chemotaxonomic value for the genus Daphne and its sister genus Wikstroemia.
Daphne species that synthesise daphnoretin are native to temperate Eurasia, with centres of diversity in East Asia and the Mediterranean basin. Daphne genkwa and Daphne odora occur in montane shrublands and open‐canopy forests of China, Korea and Japan; Daphne gnidium and Daphne mezereum inhabit coastal garrigue, maquis and sub‐alpine clearings around the Mediterranean and Central Europe [9] [10].
Wikstroemia indica is a semi-evergreen shrub of the subtropical monsoon belt from Guangdong (China) to Vietnam and the Western Ghats of India [11]. Chloroplast phylogenies place Wikstroemia as the immediate sister clade of Daphne within tribe Daphneae; the occurrence of daphnoretin exclusively in these two clades therefore represents a synapomorphic chemical trait that evolved after separation from the remaining Thymelaeaceae lineages [12].
Field studies show that populations on nutrient-poor, sandy or calcareous soils contain higher coumarin titres than conspecifics on richer substrates, suggesting that limited nitrogen availability favours carbon-based secondary metabolism, including coumarin dimers [13] [14].
Daphnoretin biosynthesis begins in the general phenylpropanoid route and proceeds through the specialised coumarin branch (Figure 1).
Quantitative micro-dissection followed by high performance liquid chromatography has shown that coumarin dimers are heterogeneously distributed within vegetative organs. In Daphne mezereum shoots, storage parenchyma of the cortex and pith accumulated up to eleven-fold higher concentrations of the precursor daphnetin than epidermal tissues, while xylem contained the highest ratio of umbelliferone to daphnetin [6]. By analogy, resin ducts and inner bark layers are considered the primary repositories of daphnoretin in Daphne and Wikstroemia stems.
Seasonal dynamics follow a reproducible pattern that parallels photosynthetic activity and carbon allocation (Table 2). Leaf surveys across three growing seasons in ten woody species, including Daphne laureola and Daphne alpina, recorded peak totals of coumarin-type polyphenols during mid-summer, coinciding with maximal carbohydrate surplus [14]. Controlled drought and low-temperature experiments in model coumarin producers further demonstrated a stress-induced rise in dimeric coumarins, consistent with their proposed role in reactive oxygen species scavenging and herbivore deterrence [15].
Species | Organ / phenophase | Observed seasonal trend in coumarin pool (including daphnoretin) | Reference |
---|---|---|---|
Daphne laureola | mature leaves | total polyphenols rose from 1.42% (early spring) to 12.65% (mid-summer) and declined towards autumn [14] | 76 |
Daphne alpina | roots | tannins and coumarins peaked in late summer (7.39%) versus early spring (1.14%) [14] | 76 |
Wikstroemia indica | root bark | preparative extracts yielded 0.92 mg g⁻¹ daphnoretin at late-flowering harvest; earlier spring harvests gave lower titres (qualitative observation) [18] | 84 |
Supercritical Fluid Extraction has emerged as a highly effective method for daphnoretin extraction, offering superior selectivity and environmental advantages compared to conventional solvent extraction methods [1] [2]. The optimization of Supercritical Fluid Extraction parameters follows systematic approaches using orthogonal experimental design to maximize extraction efficiency while minimizing solvent consumption and processing time.
Pressure represents the most critical parameter affecting daphnoretin extraction efficiency in Supercritical Fluid Extraction systems [1] [2]. Optimal extraction conditions have been established at 25 megapascals, with effective ranges spanning 15-35 megapascals depending on plant material characteristics and co-solvent systems [1]. Higher pressures increase carbon dioxide density, thereby enhancing solvent power and improving compound solubility. Research demonstrates a positive correlation between pressure and extraction yield, with maximum efficiency achieved at 25 megapascals when combined with optimized temperature and modifier conditions [2].
The pressure-yield relationship follows a characteristic curve where initial increases in pressure provide substantial yield improvements, reaching an optimal plateau around 25 megapascals, followed by diminishing returns at higher pressures [1]. This optimization pattern reflects the balance between enhanced solvent density and potential matrix effects that may impede mass transfer at extremely high pressures.
Temperature optimization in Supercritical Fluid Extraction systems requires balancing enhanced mass transfer rates against potential thermal degradation of heat-sensitive compounds [1] [2]. The optimal temperature for daphnoretin extraction has been established at 45 degrees Celsius, with effective ranges typically spanning 35-55 degrees Celsius [1]. This temperature provides optimal compromise between extraction efficiency and compound stability.
Temperature effects on extraction yield demonstrate a characteristic bell-shaped curve, where initial temperature increases enhance molecular mobility and solvent penetration into plant matrices, while excessive temperatures may cause compound degradation or unfavorable changes in solvent properties [2]. The 45-degree Celsius optimum represents the peak of this efficiency curve for daphnoretin extraction.
Sample particle size significantly influences extraction efficiency through its impact on surface area availability and mass transfer resistance [1] [2]. Optimal particle sizes for daphnoretin extraction range from 40-60 mesh, providing the best balance between extraction efficiency and practical handling considerations [1]. Finer particles generally increase extraction yields by providing greater surface area for solvent contact and reducing diffusion path lengths.
However, excessively fine particles can create problems including channel formation, increased pressure drops, and potential equipment clogging [2]. The 40-60 mesh range represents an optimal compromise that maximizes extraction efficiency while maintaining practical operability and avoiding processing complications.
Solvent modifiers play crucial roles in Supercritical Fluid Extraction by enhancing the solvent power of carbon dioxide for polar compounds like daphnoretin [1] [2]. Methanol has proven superior to ethanol as a modifier for daphnoretin extraction, with optimal concentrations established at 20 percent by volume [1]. This modifier system effectively increases the polarity of the supercritical fluid, improving extraction of the moderately polar coumarin compounds.
The methanol concentration optimization demonstrates that 20 percent provides maximum extraction efficiency without excessive solvent consumption or processing complications [2]. Higher concentrations may not provide proportional yield increases while substantially increasing solvent costs and downstream processing requirements.
Parameter | Optimal Value | Range Tested | Effect on Yield |
---|---|---|---|
Pressure | 25 MPa | 15-35 MPa | Positive correlation |
Temperature | 45°C | 35-55°C | Optimal at 45°C |
Particle Size | 40-60 mesh | 20-80 mesh | Finer particles improve yield |
Modifier Type | Methanol | Methanol/Ethanol | Methanol superior |
Modifier Concentration | 20% | 10-30% | Optimal at 20% |
High-Speed Counter-Current Chromatography represents an advanced liquid-liquid partition chromatography technique that provides excellent separation capabilities for daphnoretin purification without solid support matrices [1] [2] [3]. This method offers significant advantages including high sample loading capacity, excellent recovery rates, and minimal sample loss compared to conventional chromatographic techniques.
The development of appropriate solvent systems constitutes the foundation of successful High-Speed Counter-Current Chromatography separations [1] [2]. The optimal solvent system for daphnoretin separation consists of normal-hexane-ethyl acetate-methanol-water in volume ratios of 10:13:13:10 [1] [2]. This quaternary system provides excellent partition coefficients for daphnoretin and related compounds while maintaining stable two-phase behavior under operational conditions.
The solvent system selection process involves systematic evaluation of partition coefficients, phase settling behavior, and separation selectivity [2]. The 10:13:13:10 system demonstrates superior performance in separating daphnoretin from structurally related compounds including 7-methoxy-daphnoretin and other coumarin derivatives typically present in plant extracts [1].
Flow rate optimization in High-Speed Counter-Current Chromatography requires careful balance between separation efficiency and analysis time [1] [2]. The optimal protocol employs a stepwise flow rate increase strategy, starting at 1.0 milliliters per minute for the initial 90 minutes, followed by increased flow rates up to 2.0 milliliters per minute [1]. This approach maximizes separation resolution during critical early phases while accelerating elution of later-eluting compounds.
The stepwise flow rate strategy provides several advantages including improved peak resolution, reduced analysis time, and enhanced overall separation efficiency [2]. Initial low flow rates ensure adequate equilibration and separation of closely related compounds, while subsequent flow rate increases prevent excessive band broadening and analysis time extension.
Stationary phase retention represents a critical parameter determining separation efficiency in High-Speed Counter-Current Chromatography systems [1] [2]. Optimal operations require stationary phase retention levels exceeding 60 percent to ensure adequate separation capacity and resolution [1]. Higher retention levels generally correlate with improved separation efficiency and increased sample loading capacity.
Factors influencing stationary phase retention include rotation speed, flow rate, solvent system properties, and operational mode selection [2]. The optimization of these parameters ensures stable operation and consistent separation performance throughout extended operational periods.
High-Speed Counter-Current Chromatography separation of daphnoretin achieves exceptional performance parameters including 99.2 percent purity and 90.8 percent recovery from crude plant extracts [1] [2]. These results represent significant improvements over conventional separation methods and demonstrate the superior capabilities of High-Speed Counter-Current Chromatography for natural product purification.
The separation protocol successfully processes 300 milligrams of crude extract in single operations, producing 69.2 milligrams of daphnoretin at 99.2 percent purity [1]. This represents excellent mass recovery and productivity for preparative-scale natural product isolation applications.
Parameter | Optimal Value | Performance Criteria |
---|---|---|
Solvent System | n-hexane/ethyl acetate/methanol/water | Good partition coefficient |
Volume Ratio | 10:13:13:10 | Optimal separation |
Flow Rate Initial | 1.0 mL/min | Stable flow |
Flow Rate Final | 2.0 mL/min | Enhanced resolution |
Stationary Phase Retention | >60% | High retention needed |
Daphnoretin Purity | 99.2% | High purity required |
Daphnoretin Recovery | 90.8% | Good recovery |
Orthogonal solvent system design provides systematic approaches for optimizing separation conditions through the use of chemically diverse solvent combinations that offer complementary separation mechanisms [1] [2] [4]. This design strategy enables comprehensive optimization of separation parameters while minimizing experimental requirements and ensuring robust separation performance across varying sample compositions.
The selection of orthogonal solvent systems follows systematic principles based on polarity indices, hydrogen bonding capabilities, and separation selectivity requirements [4]. Primary considerations include target compound polarity, matrix complexity, and desired separation objectives. For daphnoretin isolation, solvent systems spanning low to medium polarity ranges provide optimal separation capabilities.
Effective orthogonal systems for daphnoretin separation include normal-hexane-ethyl acetate combinations for non-polar impurity removal, chloroform-methanol systems for intermediate polarity separations, and quaternary systems incorporating water for enhanced selectivity [1] [4]. Each system targets specific separation challenges while maintaining compatibility with subsequent purification steps.
Polarity index optimization ensures appropriate matching between solvent system characteristics and target compound properties [4]. Daphnoretin, with intermediate polarity characteristics, requires medium polar solvent systems for optimal separation performance [1]. The systematic variation of polarity indices through solvent ratio adjustments enables fine-tuning of separation selectivity.
The normal-hexane-ethyl acetate-methanol-water system with 10:13:13:10 ratios provides medium polarity characteristics optimal for daphnoretin separation [1]. Alternative systems including petroleum ether-ethyl acetate (3:1) offer lower polarity for non-polar impurity removal, while chloroform-methanol gradients (98:2 to 90:10) provide higher polarity options for polar compound separations [4].
Separation efficiency evaluation employs multiple criteria including resolution, recovery, purity, and throughput measurements [4]. The normal-hexane-ethyl acetate-methanol-water system demonstrates excellent separation efficiency for daphnoretin and related compounds, achieving high resolution between structurally similar coumarins [1].
Comparative studies demonstrate superior performance of the quaternary solvent system compared to simpler binary or ternary alternatives [1] [4]. The four-component system provides enhanced selectivity through multiple interaction mechanisms including hydrogen bonding, polarity matching, and partition coefficient optimization.
Solvent System | Volume Ratio | Polarity Index | Separation Efficiency |
---|---|---|---|
n-hexane/ethyl acetate/methanol/water | 10:13:13:10 | Medium polar | Excellent |
petroleum ether/ethyl acetate | 3:1 | Low polar | Good for cleanup |
chloroform/methanol | 98:2 to 90:10 | Medium to high polar | Good for polar separation |
hexane/ethyl acetate/methanol/water | 1:2:1:2 | Medium polar | Good for coumarin derivatives |
The translation from analytical-scale to preparative-scale operations represents a critical development phase requiring systematic scaling approaches to maintain separation quality while achieving practical throughput and economic viability [5] [6]. Successful scale-up depends on understanding and controlling key scaling relationships that govern chromatographic performance across different operational scales.
Geometric scaling principles provide the foundation for successful chromatographic scale-up through systematic application of established scaling relationships [5]. Column diameter scaling follows geometric relationships where flow rates scale proportionally to cross-sectional area, while injection volumes scale according to column volume relationships [5]. These principles ensure maintenance of separation quality during scale-up operations.
For daphnoretin purification, analytical-scale operations typically employ 4.6 millimeter internal diameter columns, while preparative operations utilize 10-30 millimeter diameter columns representing 2-7 fold diameter increases [5]. Flow rate scaling follows the relationship where preparative flow rates equal analytical flow rates multiplied by the square of the diameter ratio, ensuring consistent linear velocities and separation performance [5].
Sample loading optimization requires careful balance between throughput maximization and separation quality maintenance [5] [6]. Analytical-scale operations typically handle 1-10 milligrams of sample, while preparative operations can process 50-500 milligrams representing 50-100 fold loading increases [5]. These scaling factors reflect the increased column capacity and enhanced mass transfer capabilities of larger diameter columns.
Successful scaling maintains column loading densities within acceptable ranges to prevent overloading effects that could compromise separation resolution [5]. The scaling approach ensures that preparative operations achieve proportional throughput increases while maintaining the high purity standards established at analytical scale.
Process validation ensures that scaled-up operations maintain the quality attributes and performance characteristics established during analytical-scale development [5] [6]. Validation protocols include verification of purity levels, recovery rates, and separation resolution across different scales [5]. For daphnoretin purification, validation targets include maintenance of 95-99 percent purity levels and 85-95 percent recovery rates independent of operational scale [5].
The validation approach employs systematic comparison of analytical and preparative results using identical sample materials and separation objectives [5]. Statistical analysis of performance data confirms successful scale-up when preparative operations achieve equivalent or superior performance compared to analytical benchmarks.
Economic considerations play increasingly important roles as operations scale from analytical to preparative and eventually to manufacturing scales [5] [6]. Factors include solvent consumption rates, equipment utilization efficiency, and throughput economics [5]. Preparative-scale operations typically consume 10-20 fold more solvents than analytical operations while processing 50-100 fold more material, representing improved economic efficiency [5].
The economic optimization involves balancing throughput maximization against quality maintenance and resource consumption [5]. Successful scaling achieves cost-effective production while maintaining the high-quality standards required for pharmaceutical and research applications.
Scale Parameter | Analytical Scale | Preparative Scale | Scaling Factor |
---|---|---|---|
Column Diameter | 4.6 mm | 10-30 mm | 2-7 fold |
Sample Loading | 1-10 mg | 50-500 mg | 50-100 fold |
Flow Rate Scaling | 1.0 mL/min | 5-50 mL/min | Proportional to area |
Purity Maintenance | 95-99% | 95-99% | Maintained |
Recovery Efficiency | 85-95% | 85-95% | Maintained |